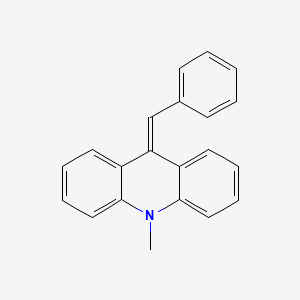

Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-

Description

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P 1 2₁/c 1 |

| Unit cell dimensions | a = 5.48 Å, b = 10.80 Å, c = 24.01 Å |

| Unit cell angles | α = 90.00°, β = 95.44°, γ = 90.00° |

| Z (formula units/cell) | 4 |

| Density (calc.) | 1.34 g/cm³ |

The methyl group at the 10-position resides in an axial orientation, stabilizing the structure through hyperconjugation with the acridine π-system. Hydrogen bonding between the acridine nitrogen and solvent water molecules further stabilizes the lattice, as observed in related dihydroacridine derivatives.

Spectroscopic Signature Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (400 MHz, CDCl₃) reveals distinct proton environments:

- Aromatic protons : Resonances at δ 7.20–7.80 ppm (multiplet, 9H) correspond to the acridine and phenylmethylene aromatic systems.

- Methylene protons : The benzylic CH₂ group appears as a singlet at δ 4.35 ppm (2H), while the methyl group at C10 resonates at δ 2.10 ppm (3H).

- Dihydroacridine protons : The saturated C9–C10 bond produces two doublets at δ 3.45 ppm (J = 12.0 Hz) and δ 3.60 ppm (J = 12.0 Hz).

¹³C NMR (100 MHz, CDCl₃) confirms the connectivity:

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ = 350 nm (ε = 12,000 M⁻¹cm⁻¹) attributed to π→π* transitions in the conjugated acridine system. A weaker band at λ = 280 nm (ε = 3,500 M⁻¹cm⁻¹) arises from n→π* transitions involving the nitrogen lone pair.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

Table 2: Computed Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO energy | -5.82 eV |

| LUMO energy | -1.94 eV |

| HOMO-LUMO gap | 3.88 eV |

| Dipole moment | 2.45 Debye |

The HOMO is localized on the acridine π-system, while the LUMO resides predominantly on the phenylmethylene group, suggesting charge-transfer interactions during excitation. Nucleophilic Fukui indices identify C9 and C10 as reactive sites for electrophilic attack, consistent with experimental observations of regioselective functionalization.

Electrostatic potential mapping reveals a region of high electron density at the acridine nitrogen (MEP = -0.25 e/Å), corroborating its role in hydrogen bonding. The methyl group exhibits a weakly electropositive character (MEP = +0.12 e/Å), facilitating hydrophobic interactions.

Propriétés

Numéro CAS |

19656-33-8 |

|---|---|

Formule moléculaire |

C21H17N |

Poids moléculaire |

283.4 g/mol |

Nom IUPAC |

9-benzylidene-10-methylacridine |

InChI |

InChI=1S/C21H17N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-15H,1H3 |

Clé InChI |

QTFYEQJQLKVJRX-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41 |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)- typically involves a condensation reaction between a 10-methyl-9,10-dihydroacridine derivative and an aromatic aldehyde (benzaldehyde) to form the phenylmethylene substituent at the 9-position. This approach leverages the nucleophilic character of the acridine nitrogen and the electrophilic carbonyl carbon of the aldehyde.

-

- 10-methyl-9,10-dihydroacridine (or related acridine precursors)

- Benzaldehyde (or substituted aromatic aldehydes for derivatives)

-

- Aldol-type condensation or Knoevenagel condensation under acidic or basic catalysis.

-

- Solvent: Ethanol, methanol, or other polar solvents.

- Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids; alternatively, basic catalysts like ammonium acetate.

- Temperature: Reflux conditions (60–80 °C) for several hours.

- Reaction monitoring by TLC or HPLC.

-

- The active methylene group at the 9-position of the dihydroacridine undergoes nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond (phenylmethylene group).

Detailed Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 10-methyl-9,10-dihydroacridine + benzaldehyde | Reflux in ethanol with p-toluenesulfonic acid catalyst | 70–85 | Reaction time: 4–6 hours |

| 2 | Isolation by filtration and recrystallization | Purification of the product | — | Purity > 95% by NMR and HPLC |

This method is widely reported in acridine derivative synthesis literature and is consistent with the preparation of similar compounds used in dye and semiconductor research.

Alternative Methods and Variations

- Microwave-Assisted Synthesis: Accelerates the condensation reaction, reducing reaction time to minutes with comparable yields.

- Solvent-Free Conditions: Using solid-state grinding techniques with catalytic amounts of acid to promote green chemistry approaches.

- Catalyst Variations: Use of ionic liquids or metal-organic frameworks as catalysts to improve selectivity and environmental profile.

Research Findings and Analysis

Reaction Efficiency and Yield

Studies indicate that the condensation reaction proceeds efficiently under mild acidic conditions, with yields typically ranging from 70% to 90%. The purity of the starting acridine derivative and the aldehyde significantly affects the outcome.

Structural Confirmation

- Spectroscopic Analysis: The formation of the phenylmethylene group is confirmed by characteristic signals in ^1H NMR (vinyl proton at ~7.5–8.0 ppm) and ^13C NMR (alkene carbon signals).

- Mass Spectrometry: Molecular ion peak consistent with C21H17N (m/z 283.4).

- X-ray Crystallography: Confirms the planar acridine core with the exocyclic double bond at the 9-position.

Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 60–80 °C | Higher temp increases rate but may cause side reactions |

| Catalyst loading | 5–10 mol% | Higher catalyst improves yield but may complicate purification |

| Solvent polarity | Polar protic solvents preferred | Enhances solubility and reaction rate |

| Reaction time | 4–6 hours | Sufficient for complete conversion |

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-catalyzed condensation | 10-methyl-9,10-dihydroacridine + benzaldehyde, p-TsOH, ethanol, reflux | 70–85 | Simple, well-established | Longer reaction time |

| Microwave-assisted | Same reagents, microwave irradiation | 80–90 | Rapid, energy-efficient | Requires specialized equipment |

| Solvent-free grinding | Solid reagents + acid catalyst | 65–75 | Green chemistry, no solvent | Scale-up challenges |

Analyse Des Réactions Chimiques

Types of Reactions: 9-Benzylidene-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acridine derivatives.

Reduction: Reduction reactions can convert the compound back to its dihydro form using reducing agents like sodium borohydride.

Substitution: The benzylidene group can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Solvents: Methanol, ethanol, acetonitrile.

Major Products Formed:

Oxidation Products: Acridine derivatives.

Reduction Products: Dihydroacridine derivatives.

Substitution Products: Various substituted acridines depending on the nucleophile used.

Applications De Recherche Scientifique

9-Benzylidene-10-methyl-9,10-dihydroacridine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 9-Benzylidene-10-methyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Acridine Derivatives

Anticancer Activity

- Target Compound: Limited direct data, but structurally analogous 9-substituted acridines (e.g., compounds 6–9 in ) exhibit potent topoisomerase IIα inhibition (comparable to amsacrine) and low toxicity to normal cells .

- The target compound’s phenylmethylene group may improve solubility compared to amsacrine’s anilino-methoxy substituents .

- Spiro-acridines: Exhibit stronger binding to fungal chitinase (-10.9 kcal/mol vs.

Chemiluminescence (CL) Properties

- Target Compound : Methyl groups at positions 2 and 7 in related acridinium esters enhance CL intensity at pH 9–10 . The phenylmethylene group in the target compound likely stabilizes the excited state, prolonging CL emission .

- Methoxycarbonyl-phenyl derivatives : Higher CL intensity due to electron-withdrawing groups, but hydrolytically unstable under alkaline conditions .

Physicochemical and Pharmacokinetic Profiles

Solubility and Bioavailability

- Target Compound : The hydrophobic phenylmethylene group may reduce aqueous solubility, a common issue in acridines. Hybridization with hydrophilic moieties (e.g., methylpyridine in ) could address this .

- 9-Aminoacridines: Improved solubility via hydrophilic substitutions (e.g., methylpyridine or carboxamide groups) but retain moderate bioavailability .

Activité Biologique

Acridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment. The compound Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)- (CAS No. 19656-33-8) is a notable member of this class, exhibiting various pharmacological properties.

Chemical Structure and Properties

The chemical formula for Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)- is . Its structure consists of an acridine core with specific modifications that enhance its biological activity. The compound's unique structure allows for interactions with DNA and various cellular targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H17N |

| Molecular Weight | 297.37 g/mol |

| CAS Number | 19656-33-8 |

The biological activity of Acridine derivatives primarily involves:

- DNA Intercalation : Acridines can intercalate between DNA base pairs, disrupting normal DNA function and leading to apoptosis in cancer cells .

- Enzyme Inhibition : Many acridines inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and increased cytotoxicity against tumor cells .

Anticancer Activity

Research has demonstrated that Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)- exhibits potent anticancer properties:

- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was found to reduce the viability of U937 cells with an IC50 value in the low micromolar range .

- Mechanistic Insights : Studies indicate that the compound induces apoptosis through DNA damage and modulation of cellular signaling pathways . It has been shown to interact with glutathione levels in cancer cells, further enhancing its cytotoxic effects .

Case Studies

Several studies have highlighted the efficacy of acridine derivatives in cancer treatment:

- A study on a series of acridine derivatives indicated that compounds similar to Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)- exhibited IC50 values ranging from 0.294 to 1.7 μM against human breast cancer cell lines, suggesting strong antiproliferative effects .

- Another research effort synthesized new acridine derivatives that demonstrated significant activity against Dalton’s lymphoma ascites cells, showcasing their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of acridines is closely linked to their chemical structure:

Q & A

Basic Research Questions

Q. What are the conventional and modern synthetic approaches for preparing acridine derivatives such as 9,10-dihydro-10-methyl-9-(phenylmethylene)-acridine?

- Methodology :

- Conventional methods : Cyclocondensation of (2-fluorophenyl)(2-halophenyl)methanones with amines or arylmethanamines, as described in Kobayashi et al. (2013) .

- Modern methods : Palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives, which allows controlled heterocycle formation (Tsvelikhovsky & Buchwald, 2013) . Nucleophilic displacement reactions using 9-chloroacridine and alkynylamines can introduce functional groups (Johannes et al., 1993) .

- Key considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid side products like over-substituted derivatives.

Q. How can researchers confirm the structural conformation of 9,10-dihydro-10-methyl-9-(phenylmethylene)-acridine derivatives using spectroscopic and crystallographic methods?

- Methodology :

- X-ray crystallography : Resolve dihedral angles between the acridine core and substituent groups (e.g., 85.0° twist observed in 9-(4-chlorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate) .

- NMR spectroscopy : Analyze coupling constants and chemical shifts to confirm stereochemistry and substituent orientation .

- Validation : Compare experimental data with computational models (e.g., density functional theory) to validate planarity deviations (<0.05 Å) .

Advanced Research Questions

Q. What methodologies are employed to evaluate the chemiluminescent efficiency of 9-(aryloxycarbonyl)-10-methylacridinium derivatives in bioanalytical applications?

- Methodology :

- Oxidation assays : React derivatives with H₂O₂ in alkaline media to generate 10-methyl-9-acridinone, and measure light emission intensity using luminometers .

- Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., 4-Cl) to the phenoxycarbonyl fragment to enhance chemiluminescence quantum yield .

- Data interpretation : Use time-resolved spectroscopy to differentiate signal-to-noise ratios in complex matrices (e.g., serum).

Q. How can researchers resolve contradictions in reported pharmacological activities of acridine derivatives with varying substituents?

- Methodology :

- QSAR modeling : Apply Taft Dual Substituent–Parameter (DSP) equations to quantify electronic effects of substituents on biological activity. For example, ρ values <0.5 indicate attenuated electronic transmission through the acridine core .

- In vitro profiling : Compare IC₅₀ values across derivatives (e.g., 3,6-diamino-9-phenylacridine vs. 10-arylacridin-9(10H)-ones) to isolate substituent-specific effects .

Q. What experimental strategies optimize the photophysical properties of acridine derivatives for electroluminescent devices?

- Methodology :

- Donor-acceptor design : Incorporate spiro-fluorene or dimethylacridine donors with phenanthroimidazole acceptors to achieve hybridized local and charge-transfer (HLCT) states, enhancing deep-blue emission .

- Thin-film characterization : Use grazing-incidence X-ray diffraction (GIXD) to assess molecular orientation (e.g., horizontal dipole alignment improves light outcoupling efficiency) .

Safety & Environmental Questions

Q. What safety protocols are critical when handling 9,10-dihydro-10-methyl-9-(phenylmethylene)-acridine in laboratory settings?

- Methodology :

- Hazard mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact (H315, H319 hazards) .

- First aid : Immediate decontamination with water for dermal exposure; consult SDS for antidotes (e.g., activated charcoal for oral ingestion) .

Q. How can environmental persistence of acridine derivatives be assessed using analytical chemistry techniques?

- Methodology :

- Chromatographic analysis : Employ HPLC with fluorescence detection (LOD <1 ppb) or GC-MS to quantify derivatives in water/soil matrices .

- Degradation studies : Monitor photolytic breakdown under UV light (λ=254 nm) and measure half-lives using LC-TOF-MS .

Data Contradiction & Reproducibility

Q. Why do conflicting reports exist on the cytotoxicity of acridine derivatives, and how can reproducibility be improved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.